molecular formula C9H17NO2 B2524039 N-cyclopentyl-3-methoxypropanamide CAS No. 1343810-79-6

N-cyclopentyl-3-methoxypropanamide

Cat. No.: B2524039
CAS No.: 1343810-79-6
M. Wt: 171.24
InChI Key: RQYGHUVAVDHACS-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methoxypropanamide is an organic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol It is characterized by the presence of a cyclopentyl group attached to a 3-methoxypropanamide moiety

Properties

IUPAC Name

N-cyclopentyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-7-6-9(11)10-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGHUVAVDHACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343810-79-6
Record name N-cyclopentyl-3-methoxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-cyclopentyl-3-methoxypropanamide typically involves the reaction of cyclopentylamine with 3-methoxypropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-cyclopentyl-3-methoxypropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-3-methoxypropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-cyclopentyl-3-methoxypropanamide can be compared with similar compounds such as:

Biological Activity

N-Cyclopentyl-3-methoxypropanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H17_{17}NO\
  • IUPAC Name : this compound

The compound features a cyclopentyl group and a methoxy group attached to a propanamide backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to alterations in enzymatic activity, affecting metabolic pathways and cellular functions. Specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating biochemical pathways involved in inflammation or metabolic regulation.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that govern cellular responses.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound may inhibit lipoxygenase activity, which is crucial in the inflammatory response.
  • Cytostatic Properties : Some derivatives of similar compounds have shown cytostatic effects, indicating potential applications in cancer therapy.

Case Studies and Experimental Results

A comprehensive review of the literature reveals various studies focusing on the biological implications of this compound:

  • Study on Antioxidant Activity : A study demonstrated that related compounds exhibited significant antioxidant activity through DPPH radical scavenging assays, suggesting that this compound may have similar effects .
  • Inhibition of Lipoxygenase : Research indicated that derivatives with structural similarities to this compound effectively inhibited soybean lipoxygenase, with IC50_{50} values indicating varying potency .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntioxidantReduces oxidative stress
Lipoxygenase InhibitionInhibits lipoxygenase activity
CytostaticPotential anti-cancer properties

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